molecular formula C13H11ClO B099002 (+)-2-Chlorobenzhydrol CAS No. 16071-26-4

(+)-2-Chlorobenzhydrol

Cat. No. B099002
CAS RN: 16071-26-4
M. Wt: 218.68 g/mol
InChI Key: JGDRELLAZGINQM-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-2-Chlorobenzhydrol, also known as (+)-2-CBH, is a chiral compound that is widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents such as ethanol and chloroform. This compound is often used as a chiral auxiliary in asymmetric synthesis reactions due to its ability to induce chirality in other molecules.

Mechanism Of Action

The mechanism of action of (+)-2-Chlorobenzhydrol is not well understood. However, it is believed that the compound induces chirality in other molecules through a process known as diastereoselective reduction. This process involves the selective reduction of one diastereomer of a molecule, resulting in the formation of a chiral product.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of (+)-2-Chlorobenzhydrol. However, it is known that the compound is relatively non-toxic and has low acute toxicity. It is also not mutagenic or carcinogenic.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (+)-2-Chlorobenzhydrol in lab experiments is its ability to induce chirality in other molecules. This makes it a valuable tool for synthesizing chiral compounds. In addition, the compound is relatively non-toxic and has low acute toxicity, making it safe to handle in the lab. However, one limitation of using (+)-2-Chlorobenzhydrol is that it can be expensive to purchase.

Future Directions

There are several future directions for research involving (+)-2-Chlorobenzhydrol. One area of research could involve the development of new methods for synthesizing the compound. Another area of research could involve the application of (+)-2-Chlorobenzhydrol in the synthesis of new chiral compounds. Additionally, research could focus on understanding the mechanism of action of (+)-2-Chlorobenzhydrol and its potential applications in other areas of chemistry and biology.

Scientific Research Applications

(+)-2-Chlorobenzhydrol is widely used in scientific research as a chiral auxiliary in asymmetric synthesis reactions. This compound can induce chirality in other molecules, making it a valuable tool for synthesizing chiral compounds. In addition, (+)-2-Chlorobenzhydrol has been used in the synthesis of various natural products and pharmaceuticals. For example, it has been used in the synthesis of the antihistamine drug loratadine.

properties

CAS RN

16071-26-4

Product Name

(+)-2-Chlorobenzhydrol

Molecular Formula

C13H11ClO

Molecular Weight

218.68 g/mol

IUPAC Name

(R)-(2-chlorophenyl)-phenylmethanol

InChI

InChI=1S/C13H11ClO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13,15H/t13-/m1/s1

InChI Key

JGDRELLAZGINQM-CYBMUJFWSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C2=CC=CC=C2Cl)O

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2Cl)O

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2Cl)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture containing 15.0 g (0.0692 mole) of 2-chlorobenzophenone, 4.1 g (0.1094 mole) of sodium borohydride, and 200 ml of anhydrous isopropanol is heated to reflux and maintained at reflux until the reaction is complete (2.0 hours), as indicated by vpc techniques. The solvent is removed in vacuo, whereupon the residue is diluted with ether, washed with a dilute hydrochloric acid solution and with water until neutral, dried (magnesium sulfate), and concentrated in vacuo. Recrystallization of the resulting residue from petroleum ether affords 11.5 g (0.0526 mole) of 2-chlorobenzhydrol, m.p. 61°-63°.
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4.1 g
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200 mL
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Synthesis routes and methods II

Procedure details

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